![molecular formula C18H22ClNO2 B2630886 Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 855849-89-7](/img/structure/B2630886.png)

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl compounds are often used in organic chemistry, particularly in protection reactions . The tert-butyl group (t-Bu) is a functional group in which three of the hydrogen atoms of a methyl group have been replaced by a tert-butyl group .

Synthesis Analysis

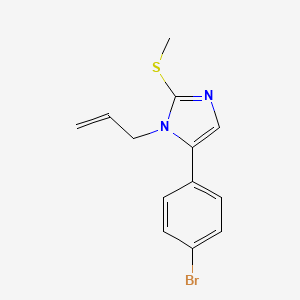

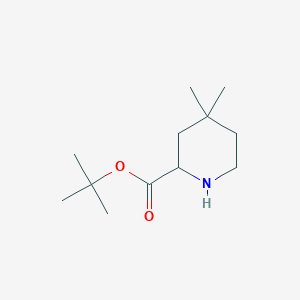

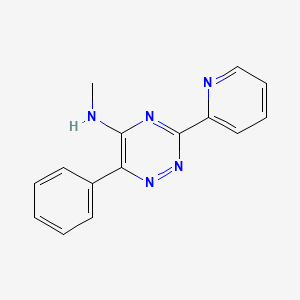

Piperidines, which are part of the compound you’re asking about, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They can be synthesized through various intra- and intermolecular reactions .

Molecular Structure Analysis

The tert-butyl group is often used as a probe for NMR studies of macromolecular complexes . It can be attached to large proteins or complexes and observed with high sensitivity if the group retains high mobility .

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of reactions. For example, they can be used in N-tert-butyloxycarbonylation of amines, a reaction that can be catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids .

Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water . It tends to undergo hydrolysis to the corresponding tert-butyl alcohol .

Scientific Research Applications

- Piperidine Derivatives : Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate belongs to the piperidine family. Piperidines are crucial synthetic fragments for designing drugs and are found in over twenty classes of pharmaceuticals and alkaloids .

- Cholesterol-Lowering Drugs : For instance, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (also derived from piperidine) serves as a chiral synthon in the synthesis of cholesterol-lowering drugs like atorvastatin and rosuvastatin .

- Supramolecular Architectures : Tert-butyl functional groups can modulate self-assembly behavior on surfaces. Researchers have explored their controlled thermal removal to construct supramolecular architectures .

Drug Synthesis and Medicinal Chemistry

Chemical Synthesis and Functionalization

Mechanism of Action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and its context. For example, in the N-tert-butyloxycarbonylation of amines, the ionic liquid catalyst is thought to activate di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .

Safety and Hazards

Future Directions

Indane-1,3-dione, a structure similar to the one you’re asking about, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s likely that research will continue to explore the potential applications of similar structures in various fields.

properties

IUPAC Name |

tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCODHBUWEZUURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline](/img/structure/B2630815.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2630819.png)

![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2630824.png)

![4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2630826.png)